(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
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Overview
Description
(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involving enzyme inhibition.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pexidartinib: A kinase inhibitor with a pyrrolo[2,3-b]pyridine core, used for treating tenosynovial giant cell tumor.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and are explored for their biological activities.
Uniqueness
(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit fibroblast growth factor receptors makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-8(5-10)4-7-2-3-11-9(7)12-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
CECNSHCELGISPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)CN |
Origin of Product |
United States |
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